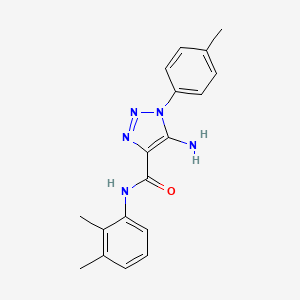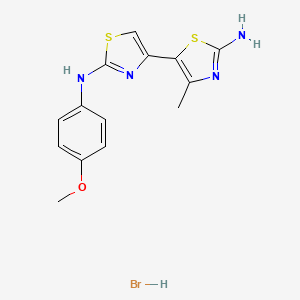![molecular formula C17H28N2O B4949694 (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.
作用機序
The exact mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and motor function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. These effects may be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, this compound has been extensively studied, which means that there is a wealth of data available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine. One area of interest is in the development of new therapeutics for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to identify new targets for drug discovery. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to long-term use and potential side effects.
合成法
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpropylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of this compound as the final product.
科学的研究の応用
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to exhibit neuroprotective properties, which may help to prevent or slow the progression of these conditions.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(8-9-17-6-3-2-4-7-17)18-10-5-11-19-12-14-20-15-13-19/h2-4,6-7,16,18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZTBBKAAMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)

![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)
![5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4949667.png)
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)

![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)

